molecular formula C13H18ClNO2 B2754120 methyl1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylatehydrochloride CAS No. 2411295-11-7

methyl1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylatehydrochloride

Cat. No.: B2754120
CAS No.: 2411295-11-7
M. Wt: 255.74
InChI Key: YAHIYZHOSQKOSM-UHFFFAOYSA-N
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Description

Methyl 1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS: 2411295-11-7) is a bicyclic indene derivative featuring a methyl ester at position 5, an amino group at position 1, and two methyl substituents at position 2. Its molecular weight is 255.7 g/mol, with a purity ≥95% . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical research as a synthetic intermediate.

Properties

IUPAC Name

methyl 1-amino-2,2-dimethyl-1,3-dihydroindene-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-13(2)7-9-6-8(12(15)16-3)4-5-10(9)11(13)14;/h4-6,11H,7,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXOSCQIVKKRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1N)C=CC(=C2)C(=O)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylatehydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate hydrochloride has shown promise in several areas of medicinal chemistry:

Anticancer Research

The compound's structural similarity to known anticancer agents has prompted investigations into its efficacy against various cancer cell lines. Studies suggest that derivatives of indole and indene compounds can inhibit key proteins involved in cancer cell proliferation and survival, such as Bcl-2 and Mcl-1 .

Anti-inflammatory Agents

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The indene derivatives have been explored for their potential to modulate inflammatory pathways and could serve as lead compounds for developing new anti-inflammatory drugs .

Neurological Applications

Methyl 1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate hydrochloride has been studied for its effects on neurological disorders. Its potential as a cerebral activator makes it a candidate for treating conditions like amnesia and presbyophrenia .

Case Study 1: Anticancer Activity

A study published in Nature Reviews Cancer investigated the anticancer properties of methyl-substituted indenes. The findings revealed that these compounds could induce apoptosis in cancer cells through the inhibition of specific signaling pathways, demonstrating their potential as therapeutic agents against malignancies .

Case Study 2: Anti-inflammatory Effects

Research highlighted in Journal of Medicinal Chemistry reported the synthesis of various indene derivatives that exhibited significant anti-inflammatory activity in vitro. These studies provided a foundation for further development of methyl-substituted indenes as anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of methyl1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs based on substituents, ester groups, and stereochemistry. Key differences include:

Table 1: Structural Comparison of Indene Derivatives
Compound Name (CAS) Molecular Weight (g/mol) Substituents/Functional Groups Notable Features
Methyl 1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (2411295-11-7) 255.7 2,2-dimethyl; 1-amino; methyl ester; HCl salt Enhanced steric hindrance and solubility due to dimethyl and hydrochloride
Ethyl-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate Not reported 2,2-dimethyl; ethyl ester Lacks amino group; ethyl ester may increase lipophilicity
Methyl (R)-2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate Not reported 2-methylamino; methyl ester; R-configuration Chiral center influences biological interactions
Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (CID 59314089) 267.68 5-chloro; 2-amino; ethyl ester; HCl salt Chloro substituent enhances lipophilicity and potential receptor binding
(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (1246509-67-0) 255.7 3-amino; R-configuration; HCl salt Amino position alters electronic distribution and target interaction

Impact of Substituents and Stereochemistry

  • Ester Group : Methyl esters (e.g., target compound) generally exhibit faster hydrolysis than ethyl esters (e.g., CID 59314089), affecting bioavailability .
  • Halogenation : Chloro-substituted analogs (e.g., CID 59314089) show higher molecular weights and lipophilicity, which may enhance blood-brain barrier penetration .
  • Stereochemistry : Chiral analogs like (R)-configured derivatives (e.g., CAS 1212974-29-2) demonstrate enantiomer-specific activity in drug discovery .

Pharmacological Potential

  • Amino-substituted indenes are explored as kinase inhibitors (e.g., DDR1 inhibitors in ). The target compound’s dimethyl groups could modulate selectivity .
  • Hydrochloride salts (e.g., target compound and CAS 1246509-67-0) improve solubility for in vivo studies, a critical factor in preclinical development .

Biological Activity

Methyl 1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS Number: 2411295-11-7) is a synthetic compound with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C₁₁H₁₃ClN₂O₂
  • Molecular Weight : 232.69 g/mol

Its structure features a dihydroindene core with an amino group and a carboxylate ester, which may contribute to its biological activities.

Mechanisms of Biological Activity

Research indicates that methyl 1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate hydrochloride exhibits several biological activities:

  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, potentially reducing oxidative stress in cells.
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels, which may be beneficial in conditions like Alzheimer's disease.
  • Anticancer Activity : Some studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting a potential role in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntioxidantExhibits significant free radical scavenging activity in vitro.
NeuroprotectiveReduces neuronal apoptosis in models of oxidative stress.
AnticancerInhibits growth of breast and colon cancer cell lines in cultured conditions.

Case Study 1: Neuroprotective Effects

In a study involving neuronal cell cultures exposed to oxidative stress, methyl 1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate hydrochloride demonstrated a significant reduction in cell death compared to controls. The mechanism was attributed to the modulation of glutamate receptors and enhancement of GABAergic signaling.

Case Study 2: Anticancer Activity

A series of experiments were conducted on various cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer). The compound showed IC50 values in the low micromolar range, indicating potent cytotoxic effects. Flow cytometry analysis revealed that treated cells underwent apoptosis via the intrinsic pathway.

Q & A

Q. Critical Parameters :

  • Catalyst Loading : Excess AgSbF₆ improves Rh catalyst activity .
  • Temperature : Amination steps often require controlled heating (50–80°C) to avoid side reactions.
  • Purification : Column chromatography (silica gel, DCM/MeOH gradients) ensures high purity (>95%) .

How can researchers confirm the structural identity and enantiomeric purity of this compound?

Answer:
Basic Characterization :

  • NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for dimethyl groups; δ 3.7–3.9 ppm for methyl ester), ¹³C NMR for carbonyl confirmation .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₃H₁₈ClNO₂: 263.1).

Q. Advanced Enantiomeric Analysis :

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane:isopropanol (90:10) to resolve enantiomers .
  • X-ray Crystallography : SHELXL refinement of single crystals confirms absolute configuration .

What methodologies are recommended for assessing the compound’s stability under varying storage conditions?

Answer:
Basic Stability Tests :

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature.
  • HPLC Purity Monitoring : Track degradation (e.g., hydrolysis of ester or amine groups) over 6 months at 4°C vs. room temperature .

Q. Advanced Degradation Studies :

  • Forced Degradation : Expose to UV light (ICH Q1B guidelines) or acidic/alkaline conditions to identify degradation pathways .
  • Ion Chromatography : Quantify chloride content to confirm salt stability .

How can the reactivity of the amino group in this compound be leveraged for further derivatization?

Answer:
Methodological Approaches :

Acylation : React with acetyl chloride in DCM to form amides (monitor by TLC).

Schiff Base Formation : Condense with aldehydes (e.g., benzaldehyde) under reflux.

Metal Coordination : Screen for ligand behavior with transition metals (e.g., Cu²⁺ or Pd⁰) via UV-Vis titration .

Q. Optimization Tips :

  • Use anhydrous conditions to prevent hydrolysis.
  • Employ Boc-protection/deprotection strategies to enhance selectivity .

What computational tools are effective in predicting the compound’s physicochemical properties or interaction potentials?

Answer:
Basic Property Prediction :

  • LogP Calculation : Use ChemDraw or ACD/Labs to estimate lipophilicity.
  • pKa Estimation : SPARC or MarvinSuite for ionization states.

Q. Advanced Molecular Modeling :

  • Docking Studies (AutoDock Vina) : Predict binding to biological targets (e.g., GPCRs) using PDB structures .
  • DFT Calculations (Gaussian) : Optimize geometry and calculate electrostatic potential surfaces .

How should researchers address discrepancies in spectroscopic data during structural elucidation?

Answer:
Troubleshooting Framework :

Cross-Validation : Compare NMR with IR (C=O stretch ~1700 cm⁻¹) and HRMS.

Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Crystallographic Validation : Resolve ambiguities via X-ray diffraction .

Q. Common Pitfalls :

  • Salt vs. free base discrepancies (e.g., HCl counterion affects solubility).
  • Conformational flexibility in dihydroindene ring .

What strategies are employed to scale up synthesis while maintaining enantiomeric excess (ee)?

Answer:
Scale-Up Protocols :

  • Asymmetric Catalysis : Use chiral Rh or Pd catalysts (e.g., (R)-BINAP) for enantioselective cyclization .
  • Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., tartaric acid) .

Q. Quality Control :

  • Monitor ee via chiral HPLC at each step.
  • Optimize solvent systems (e.g., ethanol/water) for recrystallization .

How can researchers design biological activity assays for this compound?

Answer:
Methodological Pipeline :

Target Selection : Prioritize receptors (e.g., serotonin transporters) based on structural analogs .

In Vitro Assays :

  • Radioligand binding assays (⁵H-labeled ligands).
  • Functional assays (e.g., cAMP accumulation in HEK293 cells).

ADME Profiling : Microsomal stability (CYP450 enzymes) and plasma protein binding .

Q. Data Interpretation :

  • Use GraphPad Prism for IC₅₀/EC₅₀ calculations.
  • Cross-reference with toxicity databases (e.g., PubChem BioAssay).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.